2-Ethyl-1-methylhex-1-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-methylhex-1-enyl acetate is an organic compound with the molecular formula C11H20O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-1-methylhex-1-enyl acetate can be synthesized through the esterification of 2-ethyl-1-methylhex-1-en-1-ol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-methylhex-1-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethyl-1-methylhexanoic acid.
Reduction: Formation of 2-ethyl-1-methylhex-1-en-1-ol.
Substitution: Formation of various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-methylhex-1-enyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 2-ethyl-1-methylhex-1-enyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethylhexyl acetate
- 1-Methylhexyl acetate
- 2-Methylhexyl acetate
Comparison
2-Ethyl-1-methylhex-1-enyl acetate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and a more pronounced fruity odor, making it particularly valuable in the fragrance industry .
Eigenschaften
CAS-Nummer |
93894-21-4 |
---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
[(E)-3-ethylhept-2-en-2-yl] acetate |
InChI |
InChI=1S/C11H20O2/c1-5-7-8-11(6-2)9(3)13-10(4)12/h5-8H2,1-4H3/b11-9+ |
InChI-Schlüssel |
RTJHPUJQCPDVGT-PKNBQFBNSA-N |
Isomerische SMILES |
CCCC/C(=C(\C)/OC(=O)C)/CC |
Kanonische SMILES |
CCCCC(=C(C)OC(=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.